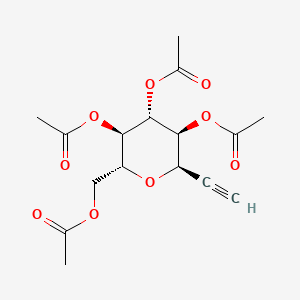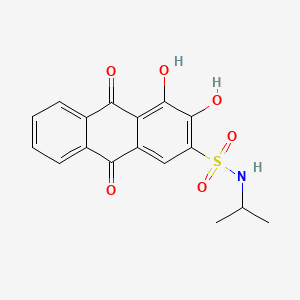
Osteoblast Activating Peptide (mouse, rat)
カタログ番号 B577976
CAS番号:
1222950-80-2
分子量: 2763.117
InChIキー: FPVZIIUKVAIOMZ-OAQAKURYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Osteoblast Activating Peptide (OBAP) is a newly discovered peptide detected in the rat stomach, which plays a significant role in osteogenesis . It has been found in the parietal cells of the rat stomach and is involved in calcium reabsorption in renal tubules . The expression of OBAP has been observed in the kidney of twelve 10-week-old male C3H/HeNJc1 mice .
Synthesis Analysis
The synthesis of OBAP involves the isolation and purification of primary osteoblasts by enzyme sequential digestion and differential adhesion . This method has been applied equally to rat and mouse in osteoblasts isolation . Osteoblast differentiation can be affected by osteoclasts and mesenchymal stem cells (MSCs), and adipocytes . For example, coculture of osteoblast with these cells can mimic the in vivo environment to investigate their interaction through released cytokines and autocrine and paracrine factors .Chemical Reactions Analysis
OBAP has been found to stimulate the expression of osteoblast differentiation markers including osteocalcin and alkaline phosphatase . It is also suggested that OBAP might have a role in the regulation of calcium reabsorption by the renal tubule .Physical And Chemical Properties Analysis
OBAP is a peptide, and its physical and chemical properties would depend on its amino acid sequence and structure. It is soluble in 50mM sodium phosphate buffer (pH 8.5) or 10% DMSO in PBS buffer (pH 7.5) .特性
CAS番号 |
1222950-80-2 |
|---|---|
製品名 |
Osteoblast Activating Peptide (mouse, rat) |
分子式 |
C120H196N38O37 |
分子量 |
2763.117 |
InChI |
InChI=1S/C120H196N38O37/c1-59(2)42-66(122)95(172)143-78(50-93(168)169)107(184)145-73(43-60(3)4)102(179)148-77(49-90(124)164)106(183)144-74(44-61(5)6)103(180)149-79(51-94(170)171)108(185)146-75(45-62(7)8)104(181)153-83(55-160)109(186)139-68(24-14-15-35-121)98(175)147-76(47-64-22-12-11-13-23-64)105(182)138-69(26-17-37-133-119(127)128)99(176)150-80(46-63(9)10)115(192)157-40-20-29-87(157)112(189)142-72(31-33-89(123)163)114(191)156-39-19-30-88(156)113(190)154-84(56-161)110(187)152-82(54-159)96(173)135-53-91(165)137-67(25-16-36-132-118(125)126)97(174)140-71(32-34-92(166)167)101(178)155-85(57-162)116(193)158-41-21-28-86(158)111(188)141-70(27-18-38-134-120(129)130)100(177)151-81(117(194)195)48-65-52-131-58-136-65/h11-13,22-23,52,58-63,66-88,159-162H,14-21,24-51,53-57,121-122H2,1-10H3,(H2,123,163)(H2,124,164)(H,131,136)(H,135,173)(H,137,165)(H,138,182)(H,139,186)(H,140,174)(H,141,188)(H,142,189)(H,143,172)(H,144,183)(H,145,184)(H,146,185)(H,147,175)(H,148,179)(H,149,180)(H,150,176)(H,151,177)(H,152,187)(H,153,181)(H,154,190)(H,155,178)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1 |
InChIキー |
FPVZIIUKVAIOMZ-OAQAKURYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CN=CN5)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Fluoro-3-hydroxy-6-methylbenzoic acid
1268718-24-6
Pentanoic--d4 Acid
1219804-71-3



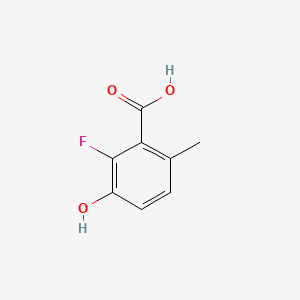
![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)
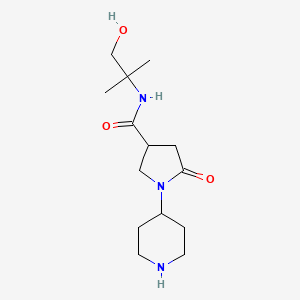
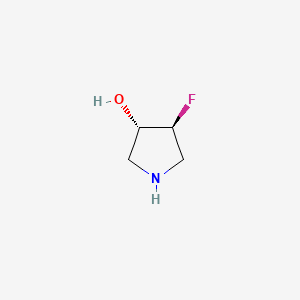
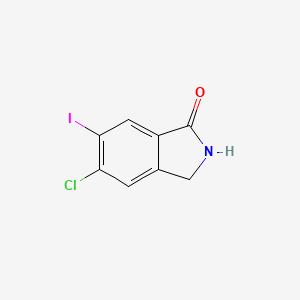
![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)
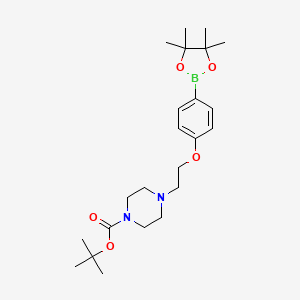
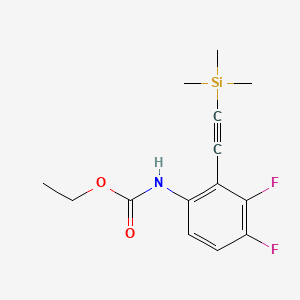
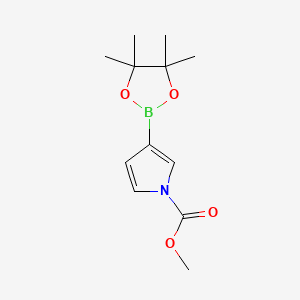
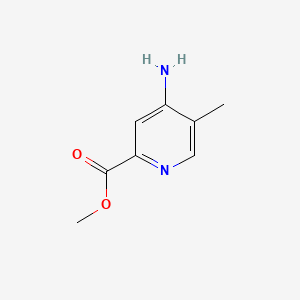
![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)
